1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione
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Overview
Description
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with a phenethyl group at the 1-position and a p-tolylamino group at the 3-position. Pyrrolidine-2,5-diones are known for their versatile biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione typically involves the reaction of a phenethylamine derivative with a p-tolylamine derivative under specific conditions. One common method involves the cyclization of an appropriate precursor in the presence of a dehydrating agent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and p-tolylamino groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives such as:
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Evaluated for their inhibitory activity on carbonic anhydrase isoenzymes.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
Overview
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidine-2,5-diones. Its structure features a pyrrolidine ring substituted with a phenethyl group at the 1-position and a p-tolylamino group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor binding.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- CAS Number : 1009168-09-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. While the precise mechanisms are still under investigation, preliminary studies suggest potential roles in:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor binding : It may interact with receptors that play critical roles in cellular signaling.
Anticancer Properties
Research has indicated that derivatives of pyrrolidine-2,5-diones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. These effects are often mediated through apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes involved in fatty acid synthesis. This property may be beneficial in treating metabolic disorders linked to dysregulated lipid metabolism.
Comparative Analysis
A comparison with similar compounds reveals variations in biological activity based on structural differences:
Compound Name | Biological Activity | Notes |
---|---|---|
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | Anticonvulsant, antinociceptive | Exhibits neuroprotective effects |
3-Chloro-1-aryl pyrrolidine-2,5-diones | Inhibitory activity on carbonic anhydrase | Potential applications in glaucoma treatment |
Study on Anticancer Effects
A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the anticancer effects of various pyrrolidine derivatives, including this compound. The findings indicated that this compound induced significant apoptosis in MDA-MB-231 (triple-negative breast cancer) cell lines at concentrations as low as 100 nM .
Enzyme Inhibition Research
Another research initiative focused on the enzyme inhibitory properties of this compound. The results demonstrated that it effectively inhibited fatty acid synthase activity in vitro, suggesting its potential as a therapeutic agent for metabolic disorders .
Properties
IUPAC Name |
3-(4-methylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)20-17-13-18(22)21(19(17)23)12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPIVMASFAHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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